1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine
Description
1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine is a piperazine derivative characterized by a bicyclo[2.2.1]heptane (norbornane) moiety at the 1-position and a propylsulfonyl group at the 4-position. The bicyclo[2.2.1]heptane structure imparts rigidity and stereochemical complexity, which can influence binding affinity and selectivity in biological systems . The propylsulfonyl group enhances hydrophilicity and may contribute to interactions with sulfonyl-binding pockets in enzymes or receptors .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c1-2-9-19(17,18)16-7-5-15(6-8-16)14-11-12-3-4-13(14)10-12/h12-14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZUBCJPWUAHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[221]hept-2-yl)-4-(propylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the bicyclic heptane structure One common method involves the Diels-Alder reaction, which forms the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace existing functional groups with new ones, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and piperazine ring allow it to fit into binding sites, modulating the activity of these targets. The propylsulfonyl group can enhance its solubility and binding affinity, making it a versatile compound for various applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in Piperazine Derivatives
Piperazine derivatives are widely explored for their versatility in drug design. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Biological Activity
1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine is a synthetic compound with significant potential in pharmacology and medicinal chemistry. This compound features a bicyclic structure that is often associated with various biological activities, particularly in relation to receptor interactions and therapeutic applications.
The compound's molecular formula is , with a molecular weight of 272.41 g/mol. The structure includes a piperazine ring and a bicyclo[2.2.1]heptane moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2S |
| Molecular Weight | 272.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | QWYOZARWPQFUCL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It has been shown to act as an antagonist for certain neurotransmitter receptors, including oxytocin and vasopressin receptors, which are involved in regulating social behaviors, stress responses, and reproductive functions.
Biological Activity Studies
Recent research has focused on the compound's effects on oxytocin receptors, particularly its potential to modulate uterine contractions and influence anxiety-like behaviors in animal models.
Case Study: Oxytocin Receptor Antagonism
A study conducted by Williams et al. (1994) demonstrated that this compound exhibits potent antagonistic activity against the oxytocin receptor, with an IC50 value of approximately 8.9 nM. This selectivity over vasopressin receptors (IC50 values of 370 nM and 570 nM for V1A and V2 receptors, respectively) indicates its potential utility in managing conditions such as preterm labor and anxiety disorders.
Table: Biological Activity Summary
| Activity Type | Receptor Target | IC50 Value (nM) |
|---|---|---|
| Oxytocin Receptor Antagonism | Oxytocin | 8.9 |
| Vasopressin V1A Receptor | Vasopressin V1A | 370 |
| Vasopressin V2 Receptor | Vasopressin V2 | 570 |
Therapeutic Applications
Due to its receptor modulation capabilities, the compound has potential applications in:
- Reproductive Health : As an oxytocin antagonist, it may be beneficial in controlling labor and addressing reproductive health issues.
- Anxiety Disorders : Its influence on oxytocin signaling suggests possible therapeutic roles in treating anxiety-related disorders.
- Pain Management : Investigations into its analgesic properties are ongoing, particularly regarding its interaction with pain pathways in the CNS.
Q & A
Q. Resolution Strategy :
Standardize protocols (e.g., ATP at 10 µM, 37°C incubation).
Use isogenic cell lines with CRISPR-edited targets.
Validate with orthogonal assays (e.g., SPR for binding affinity) .
What computational tools are recommended for predicting off-target interactions?
Advanced Question
Workflow :
Docking : AutoDock Vina or Glide to screen against Pharmaprojects’ target database.
MD Simulations : GROMACS for assessing binding stability (≥100 ns trajectories).
Machine Learning : DeepChem models trained on kinase inhibitor datasets.
Case Study : The norbornane group may cross-react with carbonic anhydrase IX due to hydrophobic pocket similarity. Confirm via enzymatic assay (IC50 >1 µM indicates low risk) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
